molecular formula C7H4BrClF3N B1409198 4-Bromomethyl-2-chloro-5-(trifluoromethyl)pyridine CAS No. 1227583-92-7

4-Bromomethyl-2-chloro-5-(trifluoromethyl)pyridine

Cat. No.: B1409198
CAS No.: 1227583-92-7
M. Wt: 274.46 g/mol
InChI Key: RFLQZVDOPPOOHL-UHFFFAOYSA-N
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Description

4-Bromomethyl-2-chloro-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromomethyl, chloro, and trifluoromethyl groups attached to a pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromomethyl-2-chloro-5-(trifluoromethyl)pyridine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with bromomethylating agents under controlled conditions. The reaction typically requires the use of a solvent such as dichloromethane and a base like potassium carbonate to facilitate the bromomethylation process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromomethylation reactions. These reactions are carried out in specialized reactors designed to handle halogenated compounds. The process is optimized to ensure high yield and purity of the final product, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

4-Bromomethyl-2-chloro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and reduced pyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

The mechanism of action of 4-Bromomethyl-2-chloro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-(trifluoromethyl)pyridine: Similar structure but lacks the chloro group.

    4-(Trifluoromethyl)pyridine: Lacks both the bromomethyl and chloro groups.

    2-Chloro-5-(trifluoromethyl)pyridine: Lacks the bromomethyl group.

Uniqueness

4-Bromomethyl-2-chloro-5-(trifluoromethyl)pyridine is unique due to the presence of all three functional groups (bromomethyl, chloro, and trifluoromethyl) on the pyridine ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. The trifluoromethyl group enhances the compound’s chemical stability and lipophilicity, while the bromomethyl and chloro groups provide sites for further functionalization .

Properties

IUPAC Name

4-(bromomethyl)-2-chloro-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3N/c8-2-4-1-6(9)13-3-5(4)7(10,11)12/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLQZVDOPPOOHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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